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Determination
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Compound Focus: Tebipenem Pivoxil

CAS No.: 161715-24-8

Cat. No.: S544817

This standardized protocol is adapted from studies assessing tebipenem against bloodstream infection

isolates [1]. The detailed materials and steps are as follows:

¢ Primary Reagent: Tebipenem dry powder.

¢ Powder Reconstitution: Dissolve tebipenem powder in deionized water to create a 1000 mg/L
stock solution [1].

e Preparation of Working Concentrations: Perform serial dilutions in cation-adjusted Mueller-Hinton
broth (CAMHB) to achieve a final testing range, typically from 0.004 mg/L to 4 mg/L after bacterial
inoculation [1].

e Panel Preparation: Dispense the antibiotic dilutions into a 96-well plate. Plates can be stored at
-80°C and should be thawed for approximately 2 hours before use [1].

Procedure Steps

¢ Inoculum Preparation: Create a 0.5 McFarland standard suspension of the test isolate directly from
an 18-24 hour culture on blood agar. Dilute this suspension in CAMHB to achieve a final inoculum
density of 5 x 105 CFU/mL in each well of the microdilution plate [1].

¢ Incubation: Incubate the inoculated plate at 35°C for 18-20 hours [1].

e MIC Endpoint Determination: Read the MIC visually as the lowest concentration of tebipenem
that completely inhibits visible growth of the organism [1].

¢ Quality Control: Conduct quality assurance for every test run using standard reference strains like E.
coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853 [1].

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s544817?utm_src=pdf-body
https://www.smolecule.com/products/s544817?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9524565/
https://www.smolecule.com/products/s544817?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Quantitative Susceptibility Data for Tebipenem

The tables below summarize the in vitro activity of tebipenem against key pathogens, highlighting its

potency compared to other carbapenems.

Table 1: In Vitro Activity of Tebipenem Against MDR Enterobacterales (MIC90 values) [1]

. Tebipenem MIC90 Meropenem MIC90 Ertapenem MIC90
Pathogen (Number of isolates)

(mglL) (mglL) (mglL)
ESBL/AmpC-producing E. coli 0.03 0.03 0.125
(n=274)
ESBL/AmpC-producing K. 0.125 0.06 0.25

pneumoniae (n=42)

Table 2: Suggested Dosing Regimens for Tebipenem Based on Renal Function [2] Note: Dosing for an
MIC of 0.03 mg/L to achieve a >90% Probability of Target Attainment (PTA).

Creatinine Clearance (CCR) Recommended Dosage Regimen
CCR =80 mL/min 600 mg every 8 hours

50 £ CCR < 80 mL/min 300 mg every 8 hours

30 < CCR < 50 mL/min 300 mg every 8 hours

CCR < 30 mL/min 150 mg every 12 hours

Key Research Findings and Clinical Correlation

e Potency Against MDR Pathogens: Tebipenem exhibits excellent in vitro activity against ESBL- and
AmpC-producing E. coli and K. pneumoniae, with MIC90 values lower than or equivalent to other
parenteral carbapenems [1].
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o Stability Against Co-Resistance: Tebipenem's MIC values are not affected by co-resistance to other
oral antibiotics like ciprofloxacin and trimethoprim/sulfamethoxazole, underscoring its potential as an
oral step-down therapy for MDR infections [1].

¢ Dosing Considerations: Recent pharmacokinetic/pharmacodynamic (PK/PD) modeling using Monte
Carlo simulations supports the need for renal function-based dosing to ensure optimal efficacy [2].

¢ Clinical Trial Validation: A recent Phase Il trial (PIVOT-PO) demonstrated that oral tebipenem HBr
(600 mg) was non-inferior to intravenous imipenem-cilastatin for treating complicated urinary tract
infections, including pyelonephritis [3].

Experimental Workflow for MIC Determination

The diagram below outlines the logical workflow for determining the Minimum Inhibitory Concentration

(MIC) of tebipenem.
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Application Notes for Researchers

¢ Strain Selection: When establishing in-house protocols, include well-characterized, genetically
sequenced ESBL-producing strains to validate your method's accuracy [1].

e Beyond Urinary Tract Infections (UTIs): While clinical data is strongest for cUTIs [3], compelling in
vitro evidence suggests tebipenem's potential for treating bloodstream infections caused by MDR
Enterobacterales [1].
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¢ Interpretive Criteria: Official regulatory breakpoints for tebipenem are not yet universally established
[4]. Researchers should refer to the latest guidelines from CLSI/EUCAST or use internal, scientifically
justified criteria based on PK/PD targets [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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